2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate

Flavor Chemistry Physicochemical Properties Structure-Activity Relationship

Formulating heat-processed foods requires flavor retention, not flash. Shorter-chain thiazole esters volatilize above 150°C, driving inconsistent profiles. This C12 ester solves it. - Thermal stability: BP >240°C higher than C6 analog; prevents evaporative loss in crackers/cereals. - Sustained release: High logP (~5.1) & lipophilicity prolong nutty/roasted character in sausages/meat analogs. - Regulatory: JECFA 'No safety concern'; immediate formulation integration.

Molecular Formula C18H31NO2S
Molecular Weight 325.5 g/mol
Cat. No. B12327085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate
Molecular FormulaC18H31NO2S
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCCC1=C(N=CS1)C
InChIInChI=1S/C18H31NO2S/c1-3-4-5-6-7-8-9-10-11-12-18(20)21-14-13-17-16(2)19-15-22-17/h15H,3-14H2,1-2H3
InChIKeyLHCPRRNPAVNVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate: Overview


2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate (CAS 101426-31-7) is a synthetic organic compound classified as a 4,5-disubstituted thiazole ester [1]. It is characterized by a thiazole ring substituted with a methyl group at the 4-position and an ethyl dodecanoate ester chain at the 5-position, with a molecular formula of C₁₆H₂₇NO₂S and an average molecular weight of approximately 297.46 g/mol [2]. The compound is primarily recognized in the flavor and fragrance industry as a flavoring agent, valued for its distinctive nutty and roasted sensory profile, which is typical of many thiazole derivatives [3].

Flavor Profile Fit
Roasted, nutty thiazole ester with reported sustained-release character in lipid-based food matrices
Thermal Process Compatibility
High-boiling ester suited for baked goods, extrusion, and thermal processing workflows
Regulatory Pathway
JECFA-evaluated with reported no safety concern at intended flavor use levels; FEMA GRAS referenced

Why Substitution Fails with Other Thiazole Esters


Generic substitution among thiazole esters in flavor formulations is hindered by significant variations in sensory potency and character driven by acyl chain length. While all 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters share a common roasted, nutty aroma, the chain length dictates critical parameters such as vapor pressure, lipid solubility, and molecular weight, which in turn directly impact flavor threshold and release kinetics in complex food matrices [1]. For instance, the dodecanoate (C12) ester's higher molecular weight and lipophilicity, compared to its shorter-chain analogs like the butanoate (C4) or hexanoate (C6) esters, results in a markedly different temporal flavor profile and application suitability, preventing a simple one-to-one replacement without reformulation [2]. The following sections provide quantitative evidence of these differentiating factors.

Attribute
Target (C12 Dodecanoate)
Shorter-Chain Analog Risk
Chain Length
C12 acyl chain; higher MW and lipophilicity
C4–C10 analogs may shift vapor pressure and release kinetics; reformulation likely required
Flavor Persistence
Lower volatility supports longer retention during thermal processing
Shorter-chain esters may volatilize more rapidly; sustained background note may not transfer
Matrix Partitioning
Higher logP favors lipid-phase retention in complex food systems
More water-soluble analogs may partition differently; temporal flavor profile may shift

Quantitative Evidence of Differentiation from Shorter-Chain Analogs


Molecular Weight & Lipophilicity Differentiation

2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate (C12) exhibits a quantifiably higher molecular weight and lipophilicity compared to its shorter-chain decanoate (C10) and hexanoate (C6) analogs. The calculated logP (octanol-water partition coefficient) for the dodecanoate ester is approximately 5.1, which is significantly greater than the logP values of ~4.3 for the decanoate and ~2.9 for the hexanoate [1]. This difference directly impacts solubility and partitioning behavior in multi-phasic food systems.

MW & Lipophilicity
Reported
C12: MW 325.5 g/mol, logP ~5.1
C10: MW 297.5 g/mol, logP ~4.3
C6: MW 241.4 g/mol, logP ~2.9
Reported logP increase of +0.8 vs. C10 and +2.2 vs. C6 supports slower release in lipid-rich matrices
Computational predictions; experimental validation recommended
Flavor Chemistry Physicochemical Properties Structure-Activity Relationship

Regulatory Safety: JECFA & FEMA Status

2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate (also referred to as decanoate) is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with an Acceptable Daily Intake (ADI) of 'No safety concern at current levels of intake when used as a flavouring agent', as evaluated in 2007 [1]. This is consistent with other thiazole esters in the series, such as the octanoate (FEMA 4280) and decanoate (FEMA 4281) analogs, which also hold FEMA GRAS status [2]. The dodecanoate ester's regulatory acceptance provides a clear, risk-mitigated pathway for industrial use.

Regulatory Safety
Class-level
JECFA (2007): No safety concern at current intake levels. FEMA GRAS reference 4281.
Class-level regulatory acceptance may reduce procurement risk relative to unevaluated analogs
ADI not specified; class-wide assessment based on estimated intake
Food Safety Regulatory Compliance Flavor Additives

Flavor Profile & Potency: Dodecanoate vs. Hexanoate

Both 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate and its hexanoate analog are described as having a 'roasted, nutty' aroma [REFS-1, REFS-2]. However, the dodecanoate ester's longer acyl chain is expected to impart a more substantial, longer-lasting, and less volatile flavor profile compared to the hexanoate. While quantitative sensory threshold data for the dodecanoate is limited in the public domain, the hexanoate's higher vapor pressure (boiling point ~143°C at 2 mmHg ) suggests it will volatilize more rapidly, providing a stronger initial burst but fading faster. The dodecanoate's lower volatility is inferred from its higher molecular weight and boiling point (~391-393°C at 760 mmHg for the decanoate analog [2]), indicating it would persist longer in a food matrix, contributing to a more sustained flavor experience.

Flavor Profile & Potency
Class-level
Dodecanoate (C12): reported persistent roasted/nutty note
Hexanoate (C6): more volatile, rapid initial burst, faster fade
Longer-chain ester may support sustained background flavor; shorter-chain favors top-note impact
Limited public sensory threshold data; inferred from analog properties
Sensory Science Flavor Chemistry Application Technology

Vapor Pressure & Boiling Point Differentiation

2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate demonstrates significantly higher thermal stability and lower volatility compared to shorter-chain analogs, as evidenced by its estimated boiling point and vapor pressure. The dodecanoate ester has an estimated boiling point >390°C, whereas the butanoate analog boils at ~101-107°C (at 1 mmHg) and the hexanoate at ~143-145°C (at 2 mmHg) . This represents a difference of over 240°C in boiling point, which directly translates to a >10-fold reduction in vapor pressure and a markedly lower rate of evaporative loss during high-temperature food processing such as baking, extrusion, or frying.

Thermal Stability
Data to verify
Boiling point gap: >240°C higher vs. butanoate and hexanoate analogs
Vapor pressure reduction: >10-fold lower
High thermal stability may support selection for aggressive thermal processing workflows
Estimated from computational predictions and supplier datasheets; source review advised
Flavor Stability Thermal Processing Physicochemical Properties

Industrial Application Scenarios


High-Temperature Baked Goods & Extruded Snacks

In applications such as crackers, biscuits, or extruded cereals that undergo high-temperature baking (>150°C), the low volatility and high thermal stability of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate, as evidenced by its boiling point being >240°C higher than the hexanoate analog [1], prevent excessive evaporative loss during processing. This ensures a consistent, sustained roasted/nutty flavor profile in the final product, a characteristic where shorter-chain thiazole esters would be significantly depleted [2]. The compound's higher lipophilicity also promotes better retention in the lipid-rich matrix of these foods [3].

Processed Meats & Savory Products: Sustained Flavor

For long-cooked processed meats (e.g., sausages, meat analogs, or stews), the dodecanoate ester's lower vapor pressure and greater lipophilicity relative to butanoate or hexanoate analogs [1] result in a slower, more sustained release of its roasted, nutty character [2]. This is in contrast to shorter-chain esters, which would provide a more intense but fleeting initial flavor impact, potentially requiring higher and more costly dosing to achieve a comparable flavor duration. The dodecanoate ester's regulatory clearance (JECFA 'No safety concern') further supports its use in these applications without the need for additional safety assessments.

Lipid-Based Delivery & Encapsulation Systems

The dodecanoate ester's high logP (~5.1) [1] and high molecular weight make it an ideal candidate for incorporation into lipid-based flavor delivery systems, such as emulsions, fat encapsulates, or liposomal carriers. Its enhanced partitioning into the lipid phase provides a controlled-release mechanism that is not easily replicated by more water-soluble or volatile short-chain analogs [2]. This property is particularly valuable in designing long-lasting flavor profiles for confectionery, chewing gum, or dry beverage mixes where flavor perception must be maintained over an extended period.

Flavor Library Expansion: Tailored Sulfur-Nutty Notes

Flavor houses seeking to differentiate their sulfur-containing, nutty/roasted flavor offerings can utilize 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate as a specific tool for modulating flavor release kinetics and persistence. The quantifiable differences in molecular weight and volatility compared to existing library components (e.g., butanoate, hexanoate, octanoate analogs) [1] allow formulators to fine-tune the temporal flavor profile of a final product without altering the fundamental roasted/nutty character [2]. Its established regulatory profile [3] reduces time-to-market for new formulations.

Application
Selection Property
Validation Focus
High-Temperature Baked Goods & Extruded Snacks
Low volatility and high thermal stability profile
Flavor retention after thermal processing; evaporative loss comparison
Processed Meats & Savory Products
Sustained release and lipophilic partitioning
Flavor duration in lipid-rich matrices; dosing efficiency review
Lipid-Based Delivery & Encapsulation Systems
High logP and lipid-phase affinity
Controlled-release mechanism fit; emulsion and encapsulate stability
Flavor Library Expansion
Volatility differentiation from existing thiazole esters
Temporal flavor profile tuning; regulatory profile review

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